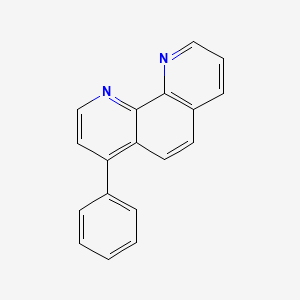

4-Phenyl-1,10-phenanthroline

Vue d'ensemble

Description

4-Phenyl-1,10-phenanthroline, also known as Bathophenanthroline (Bphen), is a heterocyclic organic compound . It forms a complex with ferrous (iron II, Fe++) ion and can be used as an indicator in oxidation-reduction systems . It is often sold as the monohydrate .

Synthesis Analysis

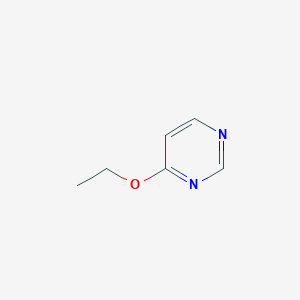

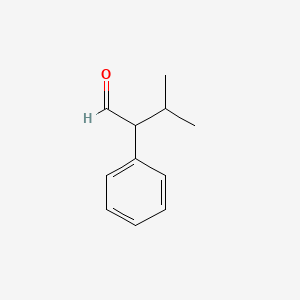

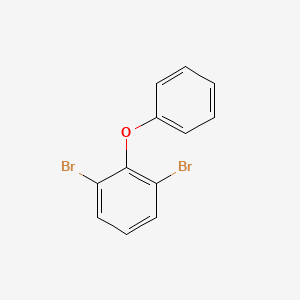

4-Phenyl-1,10-phenanthroline can be synthesized using 4-phenyl-8-nitroquinoline as raw material, which is reduced to 4-phenyl-8-aminoquinoline. Then, using I2/KI as oxidants in the presence of acetic acid and hydrochloric acid, a Skraup reaction is performed .

Molecular Structure Analysis

The molecular structure of 4-Phenyl-1,10-phenanthroline is planar . It is a white solid that is soluble in organic solvents . The 1,10 refer to the location of the nitrogen atoms that replace CH’s in the hydrocarbon called phenanthrene .

Chemical Reactions Analysis

4-Phenyl-1,10-phenanthroline reacts with Fe2+ to form a characteristic orange-colored complex. The intensity of color development is directly proportional to the amount of Fe2+ in the sample .

Physical And Chemical Properties Analysis

4-Phenyl-1,10-phenanthroline is a white solid that is soluble in organic solvents . It has a µe of about 3.0 x 10 -4 cm 2 V −1 s −1 and is solution-processable .

Applications De Recherche Scientifique

Versatile Ligand for Metal Complexation

4-Phenyl-1,10-phenanthroline is a versatile ligand in coordination chemistry, known for its ability to bind various metal ions such as Fe(2+), Ni(2+), and Co(2+). Its unique electrochemical properties make it particularly useful in the field of electro-oxidation. For example, its transformation into a redox-active dione compound enhances its ability to recognize copper ions and sense hydrogen peroxide, demonstrating its potential in electrochemical sensing applications (Gayathri & Kumar, 2014).

DNA Binding and Biological Activity

4-Phenyl-1,10-phenanthroline derivatives have shown significant biological activity, particularly in DNA binding and interaction. They are integral in the structure of platinum(II) complexes, which exhibit varying levels of cytotoxicity and DNA intercalative properties. This highlights their potential in therapeutic applications, especially in cancer research (Brodie, Collins, & Aldrich-Wright, 2004).

Chemosensing of Cations and Anions

Derivatives of 4-Phenyl-1,10-phenanthroline are effectively used as chemosensors for cations and anions. Modification of phenanthroline at various positions results in ligands that can detect and measure changes in photophysical properties, which are crucial for sensing applications in environmental and biological systems (Alreja & Kaur, 2016).

Catalysis and Organic Synthesis

In the field of organic synthesis, 4-Phenyl-1,10-phenanthroline-based compounds have been utilized as catalysts. For instance, they have been incorporated into periodic mesoporous organosilica for catalyzing reactions like alkyne hydrosilylation, demonstrating their versatility and efficiency in catalytic processes (Lin et al., 2023).

Electron Transport in Organic Electronics

4-Phenyl-1,10-phenanthroline derivatives have shown promising applications in the field of organic electronics, particularly in OLEDs. Their structural modifications have led to improved thermal stability, electron mobility, and n-doping ability, making them valuable as electron transport materials (Bin et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, 4-Phenyl-1,10-phenanthroline has been used as a complexing agent for the preconcentration of metals like copper, cadmium, and cobalt. Its ability to form stable metal complexes has been leveraged in various spectrometric systems for sensitive and efficient metal detection (Ali et al., 1999).

Electroluminescent Devices

The functionalization of 4-Phenyl-1,10-phenanthroline has been instrumental in controlling the emission properties of iridium(III) complexes, which are of interest in the development of electroluminescent devices. The structural variations of these complexes have a significant impact on their photophysical properties, making them suitable for various electronic applications (Dragonetti et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-phenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-2-5-13(6-3-1)15-10-12-20-18-16(15)9-8-14-7-4-11-19-17(14)18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRWUSWJYHBQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C3=NC=C2)N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490282 | |

| Record name | 4-Phenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1,10-phenanthroline | |

CAS RN |

62366-01-2 | |

| Record name | 4-Phenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

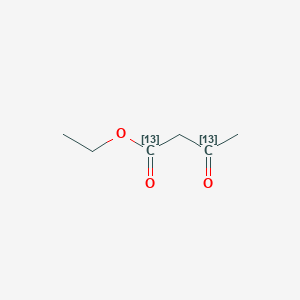

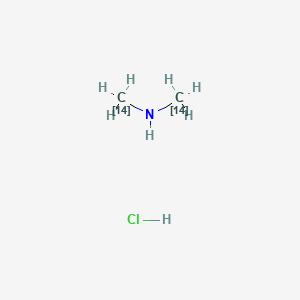

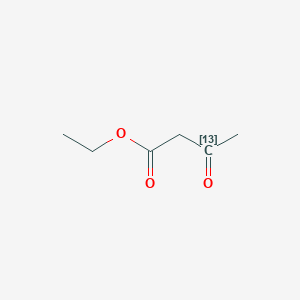

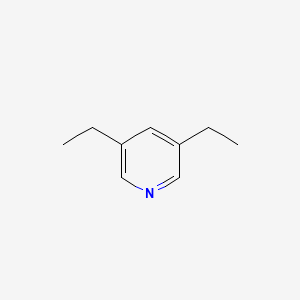

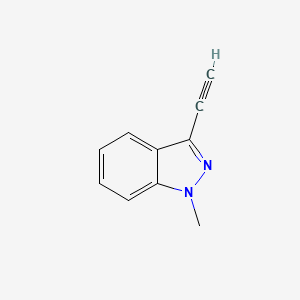

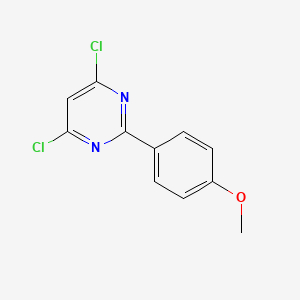

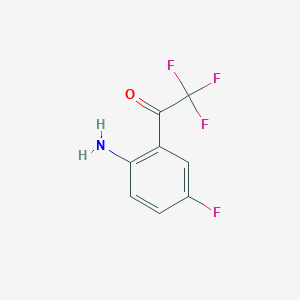

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Trimethylsilyl)-2-propynyl]phthalimide](/img/structure/B1625684.png)